molecular formula C12H13N3O4 B11856292 2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid CAS No. 886500-05-6

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid

Cat. No.: B11856292
CAS No.: 886500-05-6
M. Wt: 263.25 g/mol
InChI Key: DPSDVOWWEDAMQB-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid typically involves the reaction of 6,7-dimethoxyquinazoline with glycine or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various quinazoline-based compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antihypertensive agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 2-Chloro-6,7-dimethoxyquinazolin-4-amine
  • 2-(2-Chlorostyryl)-6,7-dimethoxyquinazolin-4(3H)-one

Uniqueness

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid is unique due to its specific structural features and its potential for diverse biological activities. Unlike some similar compounds, it has a glycine moiety, which may enhance its solubility and bioavailability .

Properties

CAS No.

886500-05-6

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

2-[(6,7-dimethoxyquinazolin-4-yl)amino]acetic acid

InChI

InChI=1S/C12H13N3O4/c1-18-9-3-7-8(4-10(9)19-2)14-6-15-12(7)13-5-11(16)17/h3-4,6H,5H2,1-2H3,(H,16,17)(H,13,14,15)

InChI Key

DPSDVOWWEDAMQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC(=O)O)OC

Origin of Product

United States

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